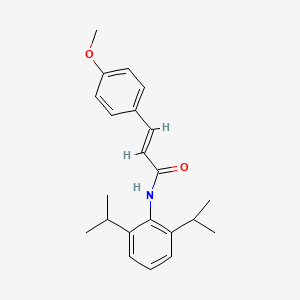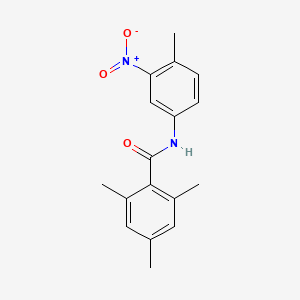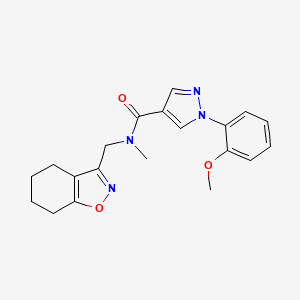![molecular formula C22H26N4O B5597613 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)
2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of chemicals known for their intricate synthesis processes and versatile chemical and physical properties. The interest in such molecules arises from their potential utility in various fields of chemistry and material science, albeit not delving into drug-related applications for this discussion.
Synthesis Analysis
A practical approach to pyrazolo[3,4-c]quinolines, which may relate to the compound , involves dehydrogenative [2 + 2 + 1] heteroannulation. This process utilizes a molecular sieve and aryldiazonium salts for the formation of three new chemical bonds: a C-C bond and two C-N bonds, showcasing excellent functional group tolerance (Deng et al., 2016).
Molecular Structure Analysis
Structural analysis of similar compounds, like benzimidazo[1,2-a]quinolines substituted with piperidine, provides insights into their planar molecular assembly, characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. These structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Perin et al., 2011).
科学的研究の応用
Synthesis and Chemical Characterization
Research has explored the synthesis of new substituted pyrazolo[4,3-c]quinolines with potential activities, showcasing methodologies that could be applied to the synthesis of 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline. These methods involve reactions of quinoline derivatives with various agents to afford heterocyclic derivatives, highlighting the chemical versatility and reactivity of such compounds (Mekheimer, 1994).
Structural and Optical Properties
Studies on benzimidazo[1,2-a]quinolines, similar in structural complexity to the compound of interest, have been conducted to understand their structural and optical properties. These include microwave-assisted synthesis, spectroscopic characterization, and crystal structure determination, revealing insights into the planar structure and molecular assembly characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such research indicates potential applications of 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline in fields like fluorescent probes for DNA detection (Perin et al., 2011).
Photovoltaic and Electronic Applications
Investigations into quinoline derivatives have demonstrated their potential in electronic and photovoltaic applications. For instance, pyrano[3,2-c]quinoline derivatives have been evaluated for their photovoltaic properties, showing promising results in organic–inorganic photodiode fabrication. This suggests potential applications of the compound for enhancing photovoltaic device performance (Zeyada et al., 2016).
Biological Activities and Mechanistic Insights
Though excluding direct applications in drug use and dosage, it's worth noting that research on quinoline derivatives encompasses a broad spectrum of biological activities, including anticancer properties. Quinoline compounds, due to their structural diversity and synthetic versatility, have been explored for their modes of action against various biological targets, offering a foundation for further research into the medical applications of compounds like 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline (Solomon & Lee, 2011).
特性
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(2,3,6-trimethylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-5-6-20-19(13-15)21(16(2)17(3)24-20)22(27)25-11-7-18(8-12-25)14-26-10-4-9-23-26/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESZTFJLBBCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)
![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)
![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)
![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)